8-(Allyloxy)-5,7-dichloroquinoline Exhibits MAO-B Preferential Inhibition Over MAO-A
8-(Allyloxy)-5,7-dichloroquinoline demonstrates a clear selectivity window for human monoamine oxidase B (MAO-B) over the A isoform (MAO-A). This establishes a specific pharmacological starting point absent in standard 8-hydroxy-5,7-dichloroquinoline anti-infectives, which are not known for MAO engagement [1]. The target compound inhibited MAO-B with an IC50 of 1,130 nM, while showing minimal inhibition of MAO-A (IC50 > 100,000 nM) [2]. This represents a >88-fold selectivity difference based on IC50 values.
| Evidence Dimension | Selectivity for human MAO-B over MAO-A |
|---|---|
| Target Compound Data | MAO-B IC50: 1.13E+3 nM (1,130 nM); MAO-A IC50: >1.00E+5 nM (>100,000 nM) |
| Comparator Or Baseline | Chlorquinaldol / Chloroxine (5,7-dichloro-8-hydroxyquinolines): No reported MAO inhibition activity. Primary mechanism is metal chelation and antimicrobial action [1]. |
| Quantified Difference | >88-fold selectivity for MAO-B over MAO-A based on IC50 values (target compound). Comparator has no quantifiable MAO activity. |
| Conditions | Inhibition of kyneuramine conversion to 4-hydroxyquinoline after 20 mins by fluorescence assay in a human enzyme system. |
Why This Matters
This selectivity profile is critical for CNS research programs targeting MAO-B in neurological disorders, where the anti-infective analogs are mechanistically irrelevant.
- [1] Gene Ontology Consortium. AmiGO 2: Chlorquinaldol and Chloroxine Term Pages. View Source
- [2] BindingDB. BDBM50401981 (CHEMBL1575961) Affinity Data for Human MAO-A and MAO-B. View Source
